

Physical and chemical properties of Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Penta-N-acetylchitopentaose**

Cat. No.: **B8055966**

[Get Quote](#)

Penta-N-acetylchitopentaose: A Technical Guide for Researchers

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Key Chitooligosaccharide

Introduction

Penta-N-acetylchitopentaose, a well-defined oligosaccharide composed of five β -(1,4)-linked N-acetylglucosamine (GlcNAc) units, stands as a molecule of significant interest in the fields of biochemistry, plant science, and drug development. As a member of the chitooligosaccharide family, it plays crucial roles in intercellular signaling, particularly in the intricate communication between plants and microorganisms. This technical guide provides a comprehensive overview of the physical and chemical properties of **Penta-N-acetylchitopentaose**, detailed experimental protocols for its characterization, and an exploration of its involvement in key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the study and application of this important biomolecule.

Physicochemical Properties

Penta-N-acetylchitopentaose is a white to almost white, hygroscopic solid that is soluble in water.^[1] Its fundamental physical and chemical characteristics are summarized in the tables

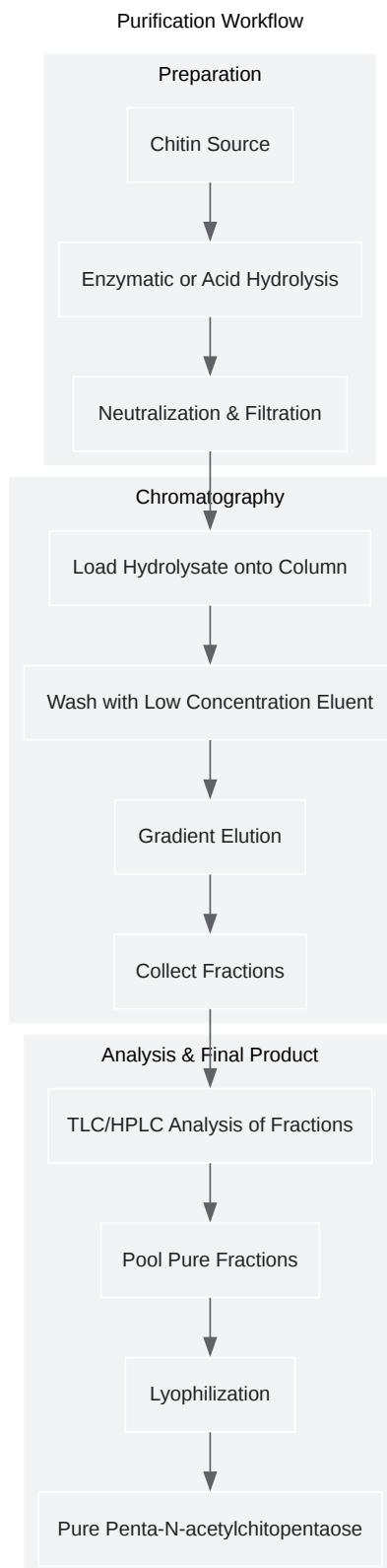
below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄₀ H ₆₇ N ₅ O ₂₆	[1] [2]
Molecular Weight	1033.98 g/mol	[1] [2]
Appearance	White to almost white solid	[1]
Melting Point	285-295 °C (with decomposition)	[1]
Solubility	Soluble in water	[1]
Storage Temperature	-20 °C	[1]
Optical Rotation	Data not readily available in the reviewed literature.	

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	36467-68-2	[1] [2]
Synonyms	N,N',N",N",N"-Pentaacetyl chitopentaose, Chitinpentaose	


Experimental Protocols

This section outlines detailed methodologies for the purification and characterization of **Penta-N-acetylchitopentaose**.

Purification of Penta-N-acetylchitopentaose from Chitin Hydrolysate

Penta-N-acetylchitopentaose can be obtained from the enzymatic or chemical hydrolysis of chitin. The following protocol describes a general procedure for its purification using column chromatography.

Workflow for Purification

[Click to download full resolution via product page](#)

Caption: A general workflow for the purification of **Penta-N-acetylchitopentaose**.

Methodology:

- Hydrolysis of Chitin:
 - Suspend purified chitin in an appropriate buffer (e.g., acetate buffer, pH 5.5) for enzymatic hydrolysis or in a concentrated acid (e.g., HCl) for chemical hydrolysis.
 - For enzymatic hydrolysis, add a suitable chitinase and incubate at the optimal temperature with agitation.
 - For acid hydrolysis, heat the mixture under controlled conditions.
 - Stop the reaction and neutralize the hydrolysate.
 - Filter or centrifuge the mixture to remove any insoluble material.
- Column Chromatography:
 - Pack a column with a suitable resin for oligosaccharide separation, such as activated charcoal, gel filtration media (e.g., Sephadex G-25), or an anion-exchange resin.
 - Equilibrate the column with the starting buffer (e.g., water for charcoal chromatography).
 - Load the concentrated hydrolysate onto the column.
 - Wash the column with the starting buffer to remove salts and monosaccharides.
 - Elute the bound oligosaccharides using a gradient of an organic solvent, such as ethanol in water (e.g., 5-50% ethanol).
 - Collect fractions and monitor the elution profile using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Fraction Analysis and Pooling:

- Analyze the collected fractions for the presence of **Penta-N-acetylchitopentaose** against a known standard.
- Pool the fractions containing the pure compound.
- Lyophilization:
 - Lyophilize the pooled fractions to obtain the purified **Penta-N-acetylchitopentaose** as a solid powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **Penta-N-acetylchitopentaose**.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D_2O).
 - Lyophilize the sample from D_2O two to three times to exchange labile protons with deuterium.
 - Finally, dissolve the sample in 100% D_2O for analysis.
- 1H NMR Spectroscopy Parameters:
 - Spectrometer: 400 MHz or higher field instrument.
 - Temperature: 298 K.
 - Pulse Program: Standard 1D proton experiment.
 - Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.
 - Number of Scans: 16-64, depending on the sample concentration.

- Relaxation Delay: 2-5 seconds.
- ^{13}C NMR Spectroscopy Parameters:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Standard 1D carbon experiment with proton decoupling.
 - Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Relaxation Delay: 2-5 seconds.

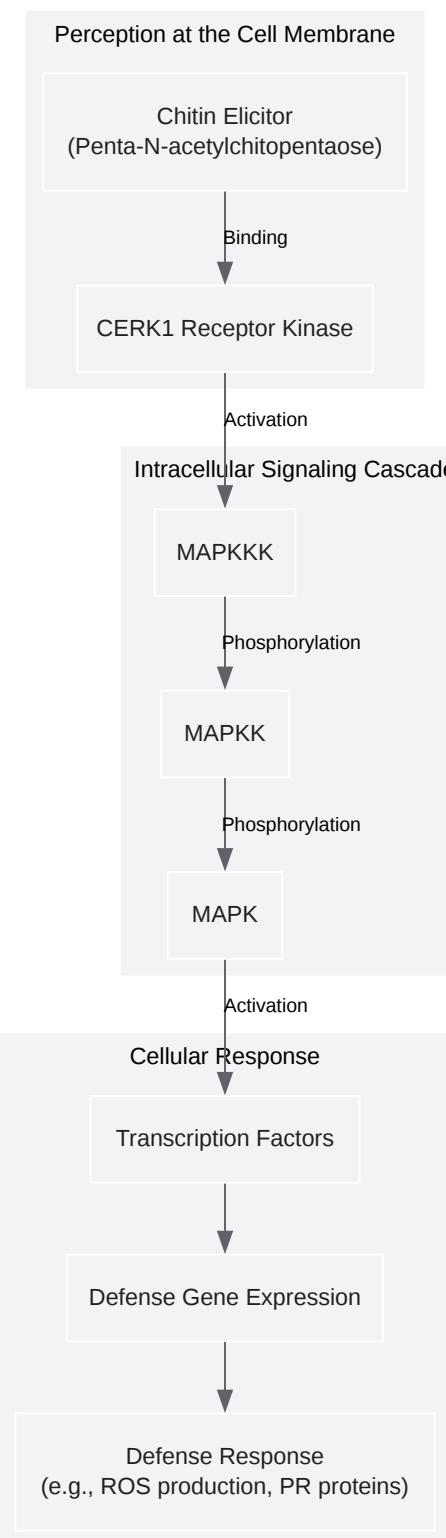
Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate mass determination and structural analysis of **Penta-N-acetylchitopentaose**.

Methodology:

- Sample Preparation:
 - Dissolve the sample in a suitable solvent for electrospray ionization (ESI), typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation. A typical concentration is in the range of 1-10 μM .
- ESI-MS/MS Analysis:
 - Ionization Mode: Positive ion mode is commonly used to detect protonated molecules $[\text{M}+\text{H}]^+$ or other adducts like $[\text{M}+\text{Na}]^+$.
 - Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.
 - MS¹ Scan: Acquire a full scan mass spectrum to determine the mass of the intact molecule.

- **MS² (Tandem MS) Scan:** Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID).
- **Collision Energy:** Apply a range of collision energies to induce fragmentation and obtain a comprehensive fragmentation pattern. The fragmentation of the glycosidic bonds is a characteristic feature.


Biological Signaling Pathways

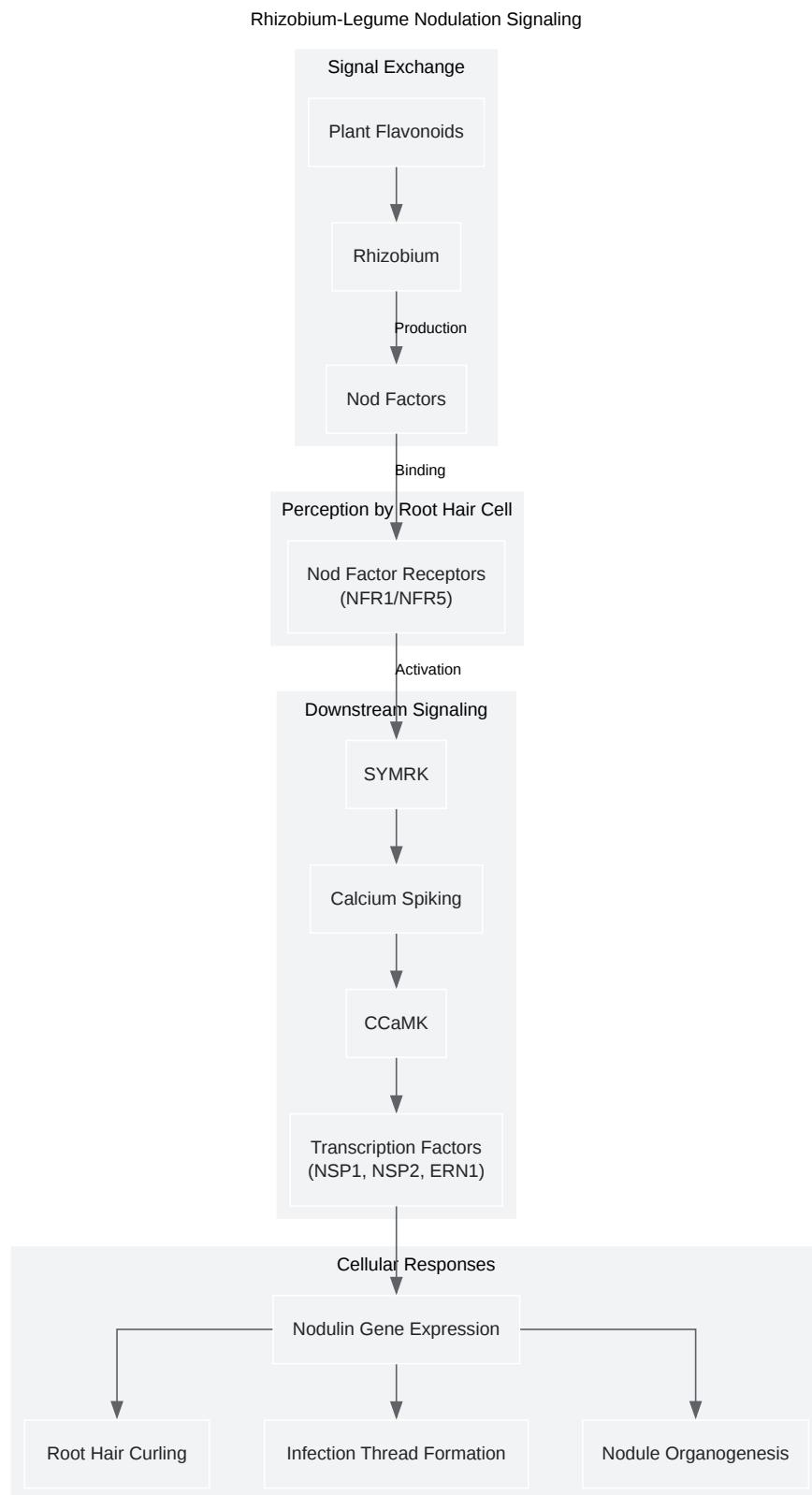
Penta-N-acetylchitopentaose and related chitooligosaccharides are key signaling molecules in the interactions between plants and microorganisms. They can act as elicitors of plant defense responses and as signals in symbiotic relationships.

Plant Defense Signaling

Chitin, a major component of fungal cell walls, is recognized by plants as a pathogen-associated molecular pattern (PAMP). The perception of chitin fragments, such as **Penta-N-acetylchitopentaose**, triggers a signaling cascade that leads to the activation of plant defense mechanisms.

Plant Defense Signaling Pathway

[Click to download full resolution via product page](#)


Caption: Chitin-induced plant defense signaling cascade.

Pathway Description:

- Perception: Chitin fragments in the extracellular space are recognized by the LysM receptor-like kinase CERK1 located in the plant cell membrane.
- Activation of Kinase Cascade: Binding of the chitin elicitor to CERK1 leads to the activation of its intracellular kinase domain. This initiates a phosphorylation cascade involving a series of mitogen-activated protein kinases (MAPKs).
- MAPK Cascade: A MAP kinase kinase kinase (MAPKKK) is activated, which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The activated MAPKK then phosphorylates and activates a MAP kinase (MAPK).
- Transcriptional Reprogramming: The activated MAPK translocates to the nucleus and phosphorylates transcription factors.
- Defense Gene Expression: This leads to the expression of a wide range of defense-related genes, including those encoding pathogenesis-related (PR) proteins and enzymes involved in the production of antimicrobial compounds and reactive oxygen species (ROS).

Rhizobium-Legume Symbiosis Signaling

In the symbiotic relationship between rhizobia and leguminous plants, lipo-chitooligosaccharides, known as Nod factors, are essential signaling molecules. The backbone of these Nod factors is a chitooligosaccharide chain, and **Penta-N-acetylchitopentaose** represents a core structural element.

[Click to download full resolution via product page](#)

Caption: Nod factor signaling pathway in legume nodulation.

Pathway Description:

- **Signal Exchange:** Legume roots release flavonoids into the soil, which are perceived by compatible rhizobia. In response, the rhizobia synthesize and secrete Nod factors.
- **Perception:** Nod factors are recognized by specific Nod factor receptors (NFRs), which are LysM receptor-like kinases located on the surface of root hair cells.
- **Initiation of Downstream Signaling:** Binding of the Nod factor to the NFRs activates a signaling cascade that involves the symbiosis receptor-like kinase (SYMRK).
- **Calcium Spiking:** A key event in Nod factor signaling is the induction of oscillations in the intracellular calcium concentration, known as calcium spiking.
- **Activation of CCaMK:** The calcium signal is decoded by a calcium- and calmodulin-dependent protein kinase (CCaMK).
- **Transcriptional Activation:** Activated CCaMK phosphorylates and activates transcription factors, such as NSP1, NSP2, and ERN1.
- **Cellular Responses:** These transcription factors induce the expression of early nodulin genes, leading to physiological responses such as root hair curling, the formation of an infection thread through which the rhizobia enter the root, and the initiation of cell division in the root cortex to form a new organ, the root nodule.

Conclusion

Penta-N-acetylchitopentaose is a fundamentally important biomolecule with well-defined physicochemical properties and critical roles in biological signaling. The experimental protocols provided in this guide offer a starting point for researchers to purify and characterize this and related chitooligosaccharides. Furthermore, the elucidation of its function in plant defense and symbiotic signaling pathways opens avenues for its application in agriculture and biotechnology, for instance, as a biopesticide or a plant growth promoter. Continued research into the structure-function relationships of **Penta-N-acetylchitopentaose** and its derivatives will undoubtedly unveil further biological significance and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unraveling the mystery of Nod factor signaling by a genomic approach in *Medicago truncatula* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in *Arabidopsis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Penta-N-acetylchitopentaose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8055966#physical-and-chemical-properties-of-penta-n-acetylchitopentaose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com